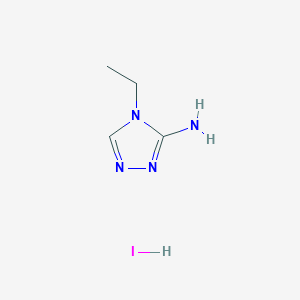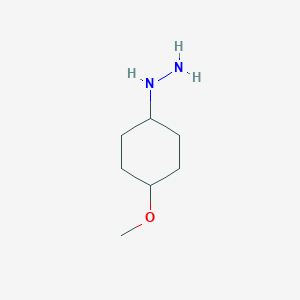
1-(cyclohexylmethyl)-1H-pyrazol-4-ol
概要
説明
1-(Cyclohexylmethyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclohexylmethyl group attached to the nitrogen atom at the 1-position and a hydroxyl group at the 4-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylmethyl)-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction typically proceeds through a cyclization mechanism, where the hydrazine attacks the carbonyl group of the diketone, followed by ring closure and dehydration to yield the desired pyrazole.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
化学反応の分析
Types of Reactions: 1-(Cyclohexylmethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group, resulting in the formation of 1-(cyclohexylmethyl)-1H-pyrazol-4-one.
Reduction: The compound can be reduced to form 1-(cyclohexylmethyl)-1H-pyrazol-4-amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: 1-(Cyclohexylmethyl)-1H-pyrazol-4-one.
Reduction: 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
1-(Cyclohexylmethyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(cyclohexylmethyl)-1H-pyrazol-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-(Cyclohexylmethyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1-(Cyclohexylmethyl)-1H-indole-3-carboxylate: This compound features an indole ring instead of a pyrazole ring and has different chemical and biological properties.
1-(Cyclohexylmethyl)-1H-indazole-3-carboxamide: Similar to the pyrazole compound but with an indazole ring, it exhibits distinct pharmacological activities.
1-(Cyclohexylmethyl)-1H-pyrazol-3-ol: This isomer has the hydroxyl group at the 3-position instead of the 4-position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(cyclohexylmethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQQVHFECKPAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434764.png)
![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride](/img/structure/B1434765.png)

![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1434768.png)


![(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1434771.png)


![2-[Cyclobutyl(ethyl)amino]ethan-1-ol](/img/structure/B1434781.png)



